molecular formula C8H13N3O B13209530 4-Amino-2-(pyrimidin-4-yl)butan-2-ol

4-Amino-2-(pyrimidin-4-yl)butan-2-ol

Cat. No.: B13209530
M. Wt: 167.21 g/mol
InChI Key: UXXFQEUKBHNNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(pyrimidin-4-yl)butan-2-ol is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an amino group, a pyrimidinyl group, and a butanol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(pyrimidin-4-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with appropriate amino alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, using industrial reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pyrimidin-4-yl)butan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols .

Scientific Research Applications

4-Amino-2-(pyrimidin-4-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(pyrimidin-4-yl)butan-2-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and pyrimidinyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(pyrimidin-4-yl)butan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of an amino group, pyrimidinyl group, and butanol moiety makes it a versatile compound for various research applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-amino-2-pyrimidin-4-ylbutan-2-ol

InChI

InChI=1S/C8H13N3O/c1-8(12,3-4-9)7-2-5-10-6-11-7/h2,5-6,12H,3-4,9H2,1H3

InChI Key

UXXFQEUKBHNNNU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=NC=NC=C1)O

Origin of Product

United States

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